

Unraveling the Structure-Activity Relationship of Venturicidins: A Guide for Researchers

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B15566195

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount for the development of new therapeutic agents. This guide provides a comparative analysis of venturicidin A, a close analog of **17-Hydroxyventuricidin A**, focusing on its biological activity, mechanism of action, and available experimental data. While specific SAR studies on a series of **17-Hydroxyventuricidin A** analogs are not readily available in the public domain, this guide leverages data on venturicidin A to infer key structural determinants for its bioactivity.

Comparative Biological Activity of Venturicidin A

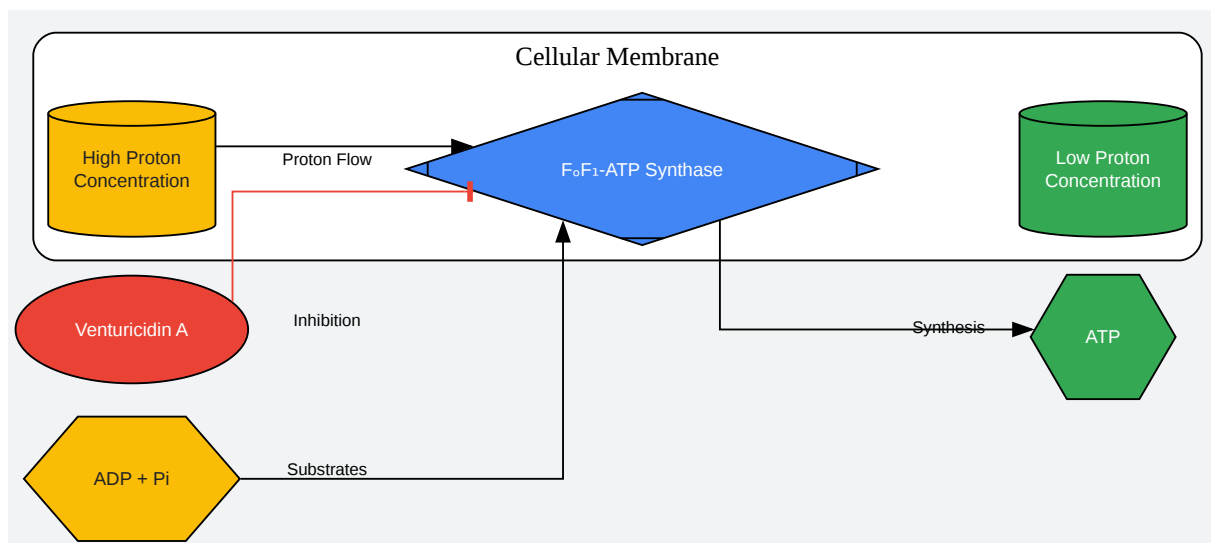
Venturicidin A, a 20-membered macrolide antibiotic, has demonstrated notable antifungal and antibacterial potentiating activities. While it exhibits weak intrinsic antibacterial activity against a range of pathogens, its primary strength lies in its ability to enhance the efficacy of other antibiotics, particularly aminoglycosides, against multidrug-resistant strains.

Compound	Organism	Activity Type	IC50 / EC50 / MIC	Reference
Venturicidin A	Botrytis cinerea	Antifungal (Hyphal Inhibition)	EC50: 1.08 µg/mL	[1]
Venturicidin A	Fusarium graminearum	Antifungal	EC50: 3.69 µg/mL	[2]
Venturicidin A	Human Embryonic Kidney (HEK) cells	Cytotoxicity	IC50: 31 µg/mL	[3]
Venturicidin A	ESKAPE Pathogens	Antibacterial	MIC > 256 µg/mL	[4]
Venturicidin A + Gentamicin	Methicillin-resistant Staphylococcus aureus (MRSA)	Antibiotic Potentiation	-	[4]

Mechanism of Action: Targeting the Cellular Powerhouse

Venturicidins exert their biological effects by targeting a fundamental process in cellular bioenergetics: ATP synthesis. The primary molecular target is the F-type ATP synthase (also known as F_oF₁-ATPase), a multi-subunit enzyme responsible for generating the bulk of cellular ATP.

Venturicidin A specifically binds to the F_o subunit of the ATP synthase complex. This binding event physically obstructs the proton channel, a critical component for the enzyme's function. By blocking the flow of protons across the membrane, venturicidin A effectively uncouples the proton motive force from ATP synthesis, leading to a depletion of cellular ATP. This disruption of the cell's energy supply is a key factor in its antifungal activity and its ability to potentiate other antibiotics.[4][5]



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Caption: Mechanism of action of Venturicidin A on F₀F₁-ATP synthase.

Experimental Protocols

To facilitate further research, a detailed protocol for a checkerboard broth microdilution assay to assess the antibiotic-potentiating effect of venturicidin A is provided below.

Checkerboard Broth Microdilution Assay

Objective: To determine the synergistic effect of a venturicidin analog in combination with an antibiotic against a bacterial strain.

Materials:

- 96-well microtiter plates
- Bacterial strain (e.g., MRSA)
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)

- Venturicidin analog stock solution (in a suitable solvent like DMSO)
- Antibiotic stock solution (e.g., Gentamicin)
- Spectrophotometer

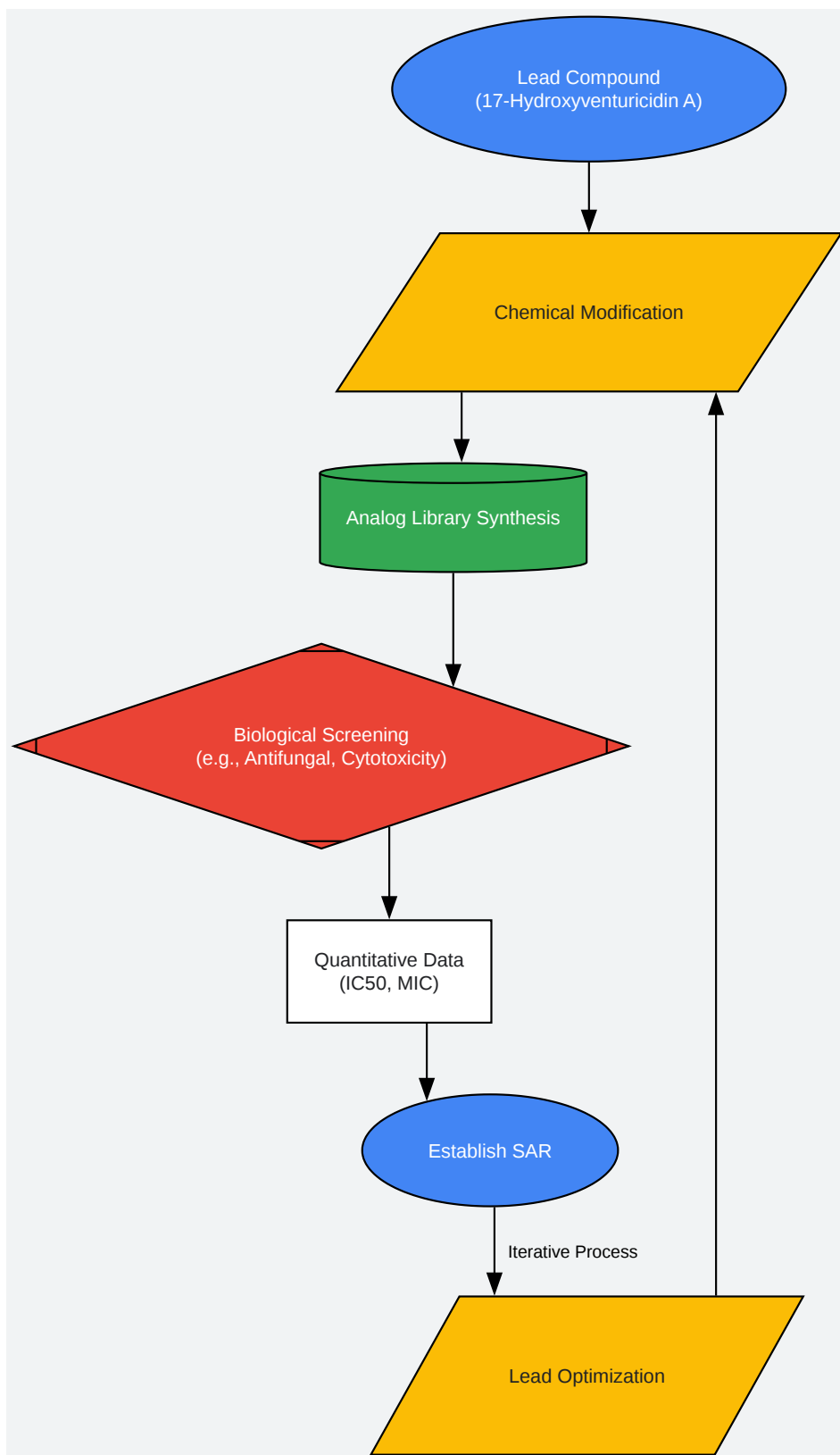
Procedure:

- Preparation of Reagents: Prepare serial dilutions of the venturicidin analog and the antibiotic in CA-MHB in separate 96-well plates.
- Inoculum Preparation: Culture the bacterial strain in CA-MHB to an optical density at 600 nm (OD_{600}) of approximately 0.5. Dilute the culture to achieve a final inoculum concentration of $\sim 5 \times 10^5$ CFU/mL in the assay plate.
- Assay Plate Setup:
 - Dispense 50 μ L of CA-MHB into each well of a new 96-well plate.
 - Add 50 μ L of the antibiotic dilutions to the corresponding rows.
 - Add 50 μ L of the venturicidin analog dilutions to the corresponding columns. This creates a matrix of varying concentrations of both compounds.
- Inoculation: Add 50 μ L of the prepared bacterial inoculum to each well. The final volume in each well will be 200 μ L.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
 - Measure the OD_{600} of each well using a spectrophotometer to determine bacterial growth.
 - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic, alone or in combination, that inhibits visible growth.
 - The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergy, additivity, or antagonism.

Structure-Activity Relationship Insights

While a comprehensive SAR for **17-Hydroxyventuricidin A** analogs is yet to be established, insights can be drawn from the known bioactivity of venturicidin A and general medicinal chemistry principles.

- **The Macrolide Core:** The large macrolide ring is essential for positioning the molecule within the F₀ subunit of the ATP synthase. Modifications to the ring size or conformation are likely to significantly impact activity.
- **The C17-Position:** The presence of a hydroxyl group at the C17 position in **17-Hydroxyventuricidin A** suggests a potential point for hydrogen bonding interactions within the binding site. Esterification or etherification of this hydroxyl group would likely alter the compound's polarity and its interaction with the target, providing a key area for analog synthesis and SAR studies.
- **The Glycosidic Moiety:** The sugar moiety is crucial for the overall solubility and pharmacokinetic properties of the molecule. Modifications to the sugar could influence cell permeability and target engagement.



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Caption: A proposed workflow for establishing the SAR of **17-Hydroxyventuricidin A** analogs.

Future Directions

The potent biological activity of venturicidin A, coupled with its unique mechanism of action, makes it an attractive scaffold for the development of novel anti-infective and anticancer agents. Future research should focus on the systematic synthesis and biological evaluation of **17-Hydroxyventuricidin A** analogs to elucidate a comprehensive SAR. Key areas of investigation should include modifications at the 17-hydroxyl group, alterations of the macrolide ring, and variations of the glycosidic moiety to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of natural products.

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